N-Fmoc-3-fluoro-4-methyl-L-phenylalanine
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Overview
Description
N-Fmoc-3-fluoro-4-methyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a fluorine atom, and a methyl group on the phenyl ring. It is primarily used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-fluoro-4-methyl-L-phenylalanine typically involves the protection of the amino group of 3-fluoro-4-methyl-L-phenylalanine with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-3-fluoro-4-methyl-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution Reactions: Nucleophiles such as amines or thiols can be used for substitution reactions on the aromatic ring.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 3-fluoro-4-methyl-L-phenylalanine.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N-Fmoc-3-fluoro-4-methyl-L-phenylalanine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: Its derivatives are explored for potential pharmaceutical applications.
Biomaterials: It is used in the development of hydrogels and other biomaterials for medical applications.
Mechanism of Action
The mechanism of action of N-Fmoc-3-fluoro-4-methyl-L-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The fluorine and methyl groups can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-4-methyl-L-phenylalanine: Similar structure but lacks the fluorine atom.
N-Fmoc-4-fluoro-L-phenylalanine: Similar structure but lacks the methyl group.
Uniqueness
N-Fmoc-3-fluoro-4-methyl-L-phenylalanine is unique due to the presence of both fluorine and methyl groups on the phenyl ring. This combination can influence the compound’s chemical properties and reactivity, making it valuable for specific applications in peptide synthesis and drug development .
Biological Activity
N-Fmoc-3-fluoro-4-methyl-L-phenylalanine is a fluorinated derivative of the amino acid phenylalanine, widely used in peptide synthesis and drug development due to its unique chemical properties. This article explores its biological activity, including its mechanisms of action, applications in research, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C24H22FNO4
- Molecular Weight : Approximately 419.44 g/mol
- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for peptide synthesis as it protects the amino group during reactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enhanced Binding Affinity : The fluorine atom can significantly alter the binding properties of peptides. Studies suggest that fluorinated amino acids exhibit increased lipophilicity and hydrophobic interactions, enhancing their binding affinity to biological targets such as receptors and enzymes .
- Stability and Conformational Dynamics : The incorporation of fluorinated amino acids can stabilize peptide structures and influence their conformational dynamics, which is critical for proper biological function .
- Resistance to Metabolism : Fluorinated compounds often demonstrate improved resistance to metabolic degradation by cytochrome P450 enzymes, leading to enhanced bioavailability and therapeutic efficacy .
Applications in Research
This compound is utilized in various fields:
- Peptide Synthesis : It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptides with specific functionalities .
- Drug Development : The compound's unique structure enhances the pharmacological properties of peptide-based drugs, making it valuable in developing new therapeutics .
- Bioconjugation : The Fmoc group facilitates selective modifications essential for creating bioconjugates used in targeted drug delivery systems .
Case Study 1: Binding Affinity Studies
Research conducted on the binding affinities of fluorinated phenylalanine analogs demonstrated that this compound exhibited significantly higher binding to specific receptors compared to non-fluorinated counterparts. For instance, analogs with fluorinated phenylalanines showed enhanced interactions with the Ste2p receptor in yeast models, indicating potential applications in receptor-targeted therapies .
Case Study 2: Pharmacokinetic Improvements
A study on the pharmacokinetics of fluorinated peptides revealed that compounds incorporating this compound displayed improved oral bioavailability and stability compared to traditional peptides. This enhancement was attributed to the compound's increased hydrophobicity and reduced susceptibility to enzymatic degradation .
Comparative Analysis
The following table summarizes key differences between this compound and other related compounds:
Compound Name | Fluorination Position | Methyl Group Position | Unique Biological Activity |
---|---|---|---|
N-Fmoc-3-fluoro-L-phenylalanine | 3 | None | Enhanced receptor binding |
N-Fmoc-2-fluoro-L-phenylalanine | 2 | None | Increased lipophilicity |
N-Fmoc-a-methyl-L-phenylalanine | None | Alpha | Improved hydrophobic interactions |
N-Fmoc-2-fluoro-4-methyl-L-Phe | 2 | 4 | Different pharmacological profile |
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-15-10-11-16(12-22(15)26)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBGBSIOVPGUPX-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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